1,2-Propadiene, 1-fluoro-
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Overview
Description
1,2-Propadiene, 1-fluoro- is an organic compound with the molecular formula C3H3F. It is a derivative of propadiene, where one hydrogen atom is replaced by a fluorine atom. This compound belongs to the class of allenes, which are hydrocarbons with two double bonds that share a common carbon atom. The presence of the fluorine atom imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Propadiene, 1-fluoro- can be synthesized through the isomerization of alkynes. One common method involves the base-catalyzed isomerization of propargyl compounds. For example, the isomerization of 5-bromo-1-(propargyl)-7-azabenzimidazole to 5-bromo-1-(1,2-propadiene)-7-azabenzimidazole using cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) as catalysts .
Industrial Production Methods
Industrial production methods for 1,2-Propadiene, 1-fluoro- are not well-documented in the literature. the general approach involves the use of fluorinating agents and appropriate reaction conditions to introduce the fluorine atom into the propadiene structure.
Chemical Reactions Analysis
Types of Reactions
1,2-Propadiene, 1-fluoro- undergoes various chemical reactions, including:
Substitution: The fluorine atom can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: NO3 radicals are commonly used for the oxidation of 1,2-Propadiene, 1-fluoro-.
Substitution: Various nucleophiles can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
Scientific Research Applications
1,2-Propadiene, 1-fluoro- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biochemical pathways and molecular interactions.
Industry: It is used in the production of specialized materials and as an intermediate in the synthesis of other fluorinated compounds.
Mechanism of Action
The mechanism of action of 1,2-Propadiene, 1-fluoro- involves its interaction with molecular targets through its fluorine atom. The electron-withdrawing nature of fluorine affects the compound’s reactivity and stability. In oxidation reactions, the compound undergoes addition/elimination processes, leading to the formation of various products .
Comparison with Similar Compounds
1,2-Propadiene, 1-fluoro- can be compared with other similar compounds such as:
Propadiene (C3H4): The non-fluorinated version of 1,2-Propadiene, 1-fluoro-.
1,2-Propadiene, 1-chloro-: Similar to 1,2-Propadiene, 1-fluoro-, but with a chlorine atom instead of fluorine. Chlorine has different chemical properties compared to fluorine, affecting the compound’s reactivity and applications.
The uniqueness of 1,2-Propadiene, 1-fluoro- lies in the presence of the fluorine atom, which significantly alters its chemical behavior and expands its range of applications.
Properties
InChI |
InChI=1S/C3H3F/c1-2-3-4/h3H,1H2 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHXGEUPADCJRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348517 |
Source
|
Record name | 1,2-propadiene, 1-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51584-22-6 |
Source
|
Record name | 1,2-Propadiene, 1-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51584-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-propadiene, 1-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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